N-[4-({3-[(4-chlorobenzyl)oxy]benzylidene}amino)phenyl]acetamide
N-[4-({3-[(4-chlorobenzyl)oxy]benzylidene}amino)phenyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0970907
InChI:
InChI=1S/C22H19ClN2O2/c1-16(26)25-21-11-9-20(10-12-21)24-14-18-3-2-4-22(13-18)27-15-17-5-7-19(23)8-6-17/h2-14H,15H2,1H3,(H,25,26)
SMILES:
CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl
Molecular Formula:
C22H19ClN2O2
Molecular Weight:
378.8 g/mol
N-[4-({3-[(4-chlorobenzyl)oxy]benzylidene}amino)phenyl]acetamide
CAS No.:
Cat. No.: VC0970907
Molecular Formula: C22H19ClN2O2
Molecular Weight: 378.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19ClN2O2 |
|---|---|
| Molecular Weight | 378.8 g/mol |
| IUPAC Name | N-[4-[[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]phenyl]acetamide |
| Standard InChI | InChI=1S/C22H19ClN2O2/c1-16(26)25-21-11-9-20(10-12-21)24-14-18-3-2-4-22(13-18)27-15-17-5-7-19(23)8-6-17/h2-14H,15H2,1H3,(H,25,26) |
| Standard InChI Key | CYUIGZQXTLLILM-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator